Enantiomeric Purity Advantage: (S)-Configured Target Compound vs. Racemic Mixture of Cyclopentyl-Alaninamide
The target compound Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is supplied as a single (S)-enantiomer with a commercial purity specification of ≥98% (HPLC) . By contrast, N-Cyclopentyl DL-Z-Phenylalaninamide (the phenylalanine analog) is commercially available only as a racemic DL-mixture with a purity specification of 95% . For peptide-mimetic applications where stereochemistry directly governs target binding, coupling efficiency, and downstream SAR reproducibility, use of a defined single enantiomer eliminates the batch-to-batch variability and ambiguous activity interpretation inherent to racemic materials. This difference is meaningful in chiral pool synthesis strategies where the (S)-configuration at the α-carbon is required for retention of configuration during fragment condensation.
| Evidence Dimension | Enantiomeric composition and minimum purity specification |
|---|---|
| Target Compound Data | Single (S)-enantiomer; min. purity 98% (HPLC) |
| Comparator Or Baseline | N-Cyclopentyl DL-Z-Phenylalaninamide (racemic mixture; min. purity 95%) |
| Quantified Difference | Absolute enantiomeric purity ≥98% for target compound vs. racemic (≤50% of desired enantiomer) for comparator; purity specification difference of 3 percentage points |
| Conditions | Commercial vendor certificate of analysis specifications |
Why This Matters
For researchers conducting stereospecific SAR studies or asymmetric syntheses, procurement of a defined single enantiomer eliminates the need for costly and time-consuming chiral resolution steps and ensures reproducible biological assay readouts.
